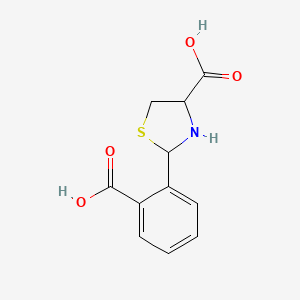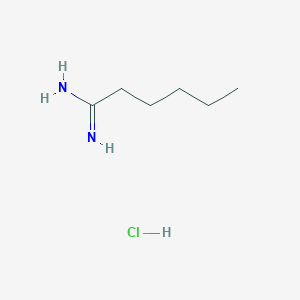
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has been the subject of scientific research for its potential use in various applications.
Mecanismo De Acción
The mechanism of action of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. This binding leads to the activation of various signaling pathways, including the ERK1/2 and Akt pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Studies have shown that (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone has various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release, and the reduction of neuropathic pain. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound, which may affect its efficacy and safety in vivo.
Direcciones Futuras
For the study of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone include the investigation of its potential use in the treatment of various diseases, including cancer, neuropathic pain, and inflammation. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and efficacy in vivo. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective sigma-1 receptor ligands.
Métodos De Síntesis
The synthesis of (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with piperidin-4-amine and 3-formylindole in the presence of a coupling reagent. The resulting product is a white solid with a melting point of approximately 230°C.
Aplicaciones Científicas De Investigación
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone has been studied for its potential use in various applications, including as an anticancer agent, an antipsychotic, and a treatment for neuropathic pain. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including cell survival, neuronal signaling, and inflammation.
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(15-11-20-16-4-2-1-3-14(15)16)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,11-13,20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWHLWSWIPPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-carbamoylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2974792.png)

![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2974802.png)
![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)